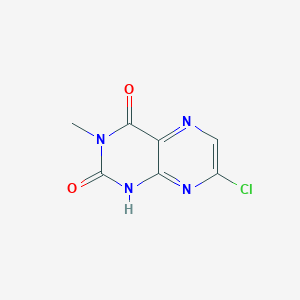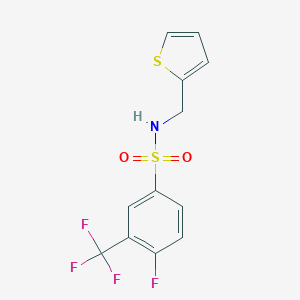
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-methyl-2,4(1H,3H)-pteridinedione, also known as 7-chloro-3-methyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione or simply as Methylchloroisothiazolinone, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione involves its ability to disrupt the cell membrane of microorganisms, leading to their death. This is achieved through the inhibition of certain enzymes and metabolic pathways that are essential for the survival of these microorganisms. The compound also has the ability to penetrate the cell walls of microorganisms, which enhances its antimicrobial properties.
Biochemical and Physiological Effects:
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been shown to have a wide range of biochemical and physiological effects. It has been found to be toxic to various microorganisms, including bacteria, fungi, and algae. It has also been shown to have cytotoxic effects on certain human cell lines, such as HeLa cells. In addition, the compound has been found to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful in a wide range of applications, including the preservation of biological samples and the sterilization of laboratory equipment. However, the compound also has certain limitations, such as its potential toxicity to humans and animals, as well as its potential to cause environmental damage if not handled properly.
Orientations Futures
There are several future directions for research on 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as a therapeutic agent, particularly in the treatment of inflammatory conditions and certain types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of sodium hydroxide. This reaction leads to the formation of 7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-1,2,4-triazolo[4,3-a]pteridine-2,4-dione as the final product. Other methods involve the use of different starting materials and reagents, such as 4-chloro-5-methyl-1,2-diaminobenzene, acetic anhydride, and sodium azide.
Applications De Recherche Scientifique
7-chloro-3-methyl-2,4(1H,3H)-pteridinedioneethyl-2,4(1H,3H)-pteridinedione has been widely used in scientific research for various purposes. One of its main applications is in the field of microbiology, where it is used as a preservative in many products, such as cosmetics, personal care products, and household cleaning products. It has also been used as a biocide in industrial water treatment systems, as well as in the preservation of food and beverages.
Propriétés
Formule moléculaire |
C7H5ClN4O2 |
|---|---|
Poids moléculaire |
212.59 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C7H5ClN4O2/c1-12-6(13)4-5(11-7(12)14)10-3(8)2-9-4/h2H,1H3,(H,10,11,14) |
Clé InChI |
FJRVLUNSKIZIED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
SMILES canonique |
CN1C(=O)C2=NC=C(N=C2NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)


